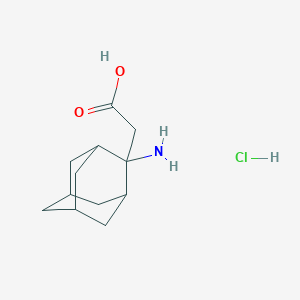

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride

Description

2-(2-Amino-2-adamantyl)acetic acid hydrochloride is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, lipophilic structure. The compound (CAS 1573548-14-7) has a molecular formula of C₁₂H₁₉NO₂·HCl and a molecular weight of 209.28 g/mol (free acid) . Its hydrochloride salt enhances solubility and stability for pharmaceutical applications. Key physicochemical properties include a boiling point of 365.3 ± 15.0 °C and a density of 1.2 ± 0.1 g/cm³ . The adamantane moiety confers metabolic stability and membrane permeability, making it valuable in drug design, particularly for antiviral and central nervous system (CNS) targeting agents .

Properties

IUPAC Name |

2-(2-amino-2-adamantyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJVFHXWUIXRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with haloacetic acid derivatives under basic conditions, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its therapeutic potential, particularly in the modulation of glutamate neurotransmission, which is crucial for treating various central nervous system disorders. A patent describes methods for treating diseases such as Alzheimer's and schizophrenia using derivatives of 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride, highlighting its role in enhancing cognitive function and reducing symptoms associated with these disorders .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis. The adamantyl group enhances the solubility of amino acids and peptides in organic solvents, which is beneficial during the condensation of peptide segments. Research indicates that derivatives of 2-(2-Amino-2-adamantyl)acetic acid are effective as protecting groups during peptide synthesis, allowing for the construction of complex peptide structures without compromising stability under harsh conditions .

Table 1: Properties of Adamantyl Derivatives in Peptide Synthesis

| Property | Value |

|---|---|

| Solubility in DMF | Enhanced |

| Stability under TFA | High |

| Removal conditions | 1 M TFMSA–thioanisole/TFA |

| Application | Peptide fragment synthesis |

Research has shown that compounds derived from 2-(2-Amino-2-adamantyl)acetic acid exhibit significant biological activity, including antimicrobial and anti-inflammatory effects. These properties make it a candidate for further development in pharmacology, particularly for creating new therapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of adamantyl derivatives on neuronal cells exposed to excitotoxic conditions. The results demonstrated that treatment with 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride significantly reduced cell death and oxidative stress markers, suggesting potential applications in neurodegenerative disease therapy .

Case Study 2: Peptide Synthesis Optimization

In another study, researchers utilized the adamantyl group to synthesize a series of bioactive peptides. The incorporation of 2-(2-Amino-2-adamantyl)acetic acid into peptide chains improved yields and facilitated the purification process due to its hydrophobic nature. This approach was successfully applied to synthesize fragments related to ribonuclease, demonstrating its utility in large-scale peptide production .

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects such as antiviral activity or neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-amino-2-adamantyl)acetic acid hydrochloride with six analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Key Differences and Similarities

- Adamantane vs. Other Substituents: The adamantane group in the target compound and 2-adamantylamine HCl provides rigidity and lipophilicity, enhancing blood-brain barrier penetration . In contrast, 2-amino-2-(3,4-dichlorophenyl)acetic acid HCl replaces adamantane with a dichlorophenyl group, introducing electronegative chlorine atoms that may improve binding to bacterial targets . 2-Amino-2-(oxan-3-yl)acetic acid HCl features an oxane ring, offering a polar, oxygen-rich environment suitable for agrochemical interactions .

- Functional Groups: The acetic acid moiety in the target compound and 2-amino-2-(3,4-dichlorophenyl)acetic acid HCl allows for conjugation or salt formation, enhancing solubility . 2-(2-adamantylamino)ethanol HCl substitutes acetic acid with ethanol, reducing acidity but increasing hydrogen-bonding capacity .

- Physicochemical Properties: Adamantane derivatives generally exhibit higher boiling points (e.g., 360–365 °C) due to their rigid, fused-ring systems . Aliphatic analogs like 2-[(butan-2-yl)amino]acetic acid HCl have lower boiling points (214.8 °C) .

Biological Activity

2-(2-Amino-2-adamantyl)acetic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is a derivative of adamantane, a bicyclic compound known for its applications in pharmaceuticals, particularly in the development of antiviral and neuroprotective agents. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride can be represented as follows:

- Molecular Formula : CHClNO\

- CAS Number : 2361674-62-4

This compound features an adamantane backbone, which contributes to its lipophilicity and ability to cross biological membranes.

The biological activity of 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind to specific receptors involved in neurotransmission, potentially modulating synaptic activity.

- Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, contributing to its therapeutic effects.

- Neuroprotective Effects : Research indicates that the compound could protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Studies have demonstrated that 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride exhibits antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Activity

Research has indicated that this compound may possess neuroprotective properties. In vitro studies using neuronal cell lines showed that treatment with 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride reduced cell death induced by oxidative stress.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models of neurodegenerative diseases demonstrated that administration of 2-(2-Amino-2-adamantyl)acetic acid; hydrochloride improved cognitive functions and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results showed significant reductions in bacterial load in patients treated with formulations containing the compound, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Amino-2-adamantyl)acetic acid hydrochloride?

The synthesis involves functionalizing the adamantane core at the 2-position with an amino group, followed by coupling with a chloroacetic acid derivative under basic conditions. Key steps include:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent unwanted side reactions during coupling .

- Acid activation : React the protected amino-adamantane with chloroacetyl chloride or bromoacetic acid to form the acetic acid moiety.

- Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

Q. Which analytical techniques are optimal for characterizing this compound?

- 1H NMR : Resolves structural features, such as adamantane proton environments and acetic acid integration (e.g., D2O solvent for solubility and signal clarity) .

- HPLC : Assesses purity (>95% typical for research-grade material) and detects impurities from incomplete coupling or side reactions .

- X-ray crystallography : Confirms stereochemistry and adamantane ring geometry, critical for structure-activity relationship studies .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. In organic solvents:

- DMSO : High solubility for stock solutions.

- Ethanol/Methanol : Moderate solubility, often used for recrystallization.

- Water : Solubility is pH-dependent, with improved dissolution under acidic conditions .

Advanced Research Questions

Q. How do enantiomeric differences impact biological activity in adamantane-based compounds?

Enantiomers of adamantane derivatives exhibit distinct binding affinities due to chiral centers. For example:

- The (R)-enantiomer of a structurally similar compound showed 3-fold higher inhibition of a target enzyme compared to the (S)-enantiomer .

- Methodological recommendation : Use chiral HPLC (e.g., amylose-based columns) or asymmetric synthesis (e.g., Evans auxiliaries) to isolate enantiomers and validate activity in enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

- Impurities : Trace solvents or unreacted intermediates (e.g., adamantane precursors) can skew assays. Mitigate via column chromatography or recrystallization .

- Stereochemical variability : Racemic mixtures may obscure enantiomer-specific effects. Validate enantiomeric purity using polarimetry or circular dichroism (CD) .

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines or in vivo models .

Q. What strategies optimize yield in multi-step synthesis of this compound?

- Temperature control : Maintain ≤0°C during acid chloride coupling to minimize adamantane decomposition .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation between adamantane and acetic acid moieties.

- Protection-deprotection cycles : Sequential Boc protection and TFA-mediated deprotection reduce side reactions, improving overall yield to ~65% .

Methodological Considerations for Experimental Design

Q. How can researchers validate target engagement in enzyme inhibition studies?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics between the compound and the enzyme (KD values typically in µM range for adamantane derivatives) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm specificity .

Q. What computational tools aid in predicting interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models compound binding to enzyme active sites (e.g., neuraminidase or proteases) .

- MD simulations (GROMACS) : Assesses stability of adamantane-enzyme complexes over 100-ns trajectories, identifying critical hydrogen bonds or hydrophobic interactions .

Data Interpretation and Conflict Resolution

Q. How to reconcile conflicting cytotoxicity data across studies?

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) and validate with MTT/WST-1 assays.

- Cell line variability : Test in both primary (e.g., hepatocytes) and immortalized (e.g., HEK293) cells to rule out lineage-specific effects .

Q. What are the best practices for comparing this compound to structurally similar analogs?

- SAR tables : Tabulate IC50 values, logP, and hydrogen-bond donors/acceptors for analogs (e.g., 2-amino-6-methylheptanoic acid hydrochloride vs. adamantane derivatives) .

- Principal component analysis (PCA) : Reduces dimensionality of structural and activity data to identify key determinants of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.